3-[(Ethylsulfanyl)methyl]-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-[(Ethylsulfanyl)methyl]-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications . The unique structure of this compound, which includes both triazole and thiadiazole rings, makes it a promising candidate for various scientific research applications.
Preparation Methods
The synthesis of 3-[(Ethylsulfanyl)methyl]-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves several steps. One common synthetic route involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole scaffold . The reaction conditions typically include the use of strong acids such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to ensure complete cyclization.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
3-[(Ethylsulfanyl)methyl]-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or thiols, leading to the formation of new derivatives with potentially enhanced biological activities.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can lead to the formation of sulfoxides or sulfones, while reduction of the triazole ring can yield dihydrotriazole derivatives.
Scientific Research Applications
In chemistry, it serves as a valuable intermediate for the synthesis of other heterocyclic compounds . In biology and medicine, it has shown promising antimicrobial, antifungal, and anticancer activities . The compound’s ability to inhibit urease, an enzyme involved in the hydrolysis of urea, makes it a potential candidate for the treatment of urease-positive infections .
In the industrial sector, this compound is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity. Its diverse range of applications highlights its importance in both fundamental and applied research.
Mechanism of Action
The mechanism of action of 3-[(Ethylsulfanyl)methyl]-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. One of the primary targets is the urease enzyme, where the compound acts as a competitive inhibitor . By binding to the active site of the enzyme, it prevents the hydrolysis of urea, thereby reducing the production of ammonia and carbon dioxide.
Additionally, the compound’s antimicrobial and antifungal activities are attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death . The exact molecular pathways involved in these processes are still under investigation, but the compound’s unique structure plays a crucial role in its biological activities.
Comparison with Similar Compounds
3-[(Ethylsulfanyl)methyl]-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines . These compounds share a similar core structure but differ in the arrangement of the triazole and thiadiazole rings.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct pharmacological profile. For example, the presence of the ethylsulfanyl and methoxyphenoxy groups enhances its antimicrobial and antifungal activities compared to other triazolothiadiazole derivatives .
Properties
Molecular Formula |
C14H16N4O2S2 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-(ethylsulfanylmethyl)-6-[(4-methoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H16N4O2S2/c1-3-21-9-12-15-16-14-18(12)17-13(22-14)8-20-11-6-4-10(19-2)5-7-11/h4-7H,3,8-9H2,1-2H3 |
InChI Key |
CDNQIHRSCTURTD-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC1=NN=C2N1N=C(S2)COC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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